2-Hydrazinyl-4-methylbenzo[d]thiazole
Overview
Description
2-Hydrazinyl-4-methylbenzo[d]thiazole and its derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized through various methods and have been characterized using different spectroscopic techniques. They have shown significant potential in pharmacological studies, including antioxidant, antidiabetic, antimalarial, antihypertensive, and cytotoxic activities against various cancer cell lines . Additionally, these compounds have been used in the synthesis of new carrier polymers with potential antibacterial and anticancer properties .
Synthesis Analysis
The synthesis of 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives has been achieved through eco-friendly and mild approaches. One method involves a visible-light-induced synthesis from thiosemicarbazide, carbonyl, and phenacyl bromide without the need for a metal catalyst or extrinsic photosensitizer . Another approach includes the reaction of 2-mercapto-benzothiazole with hydrazine hydride in ethanol . These methods have been optimized to produce high yields and purity suitable for industrialization .
Molecular Structure Analysis
The molecular structures of these compounds have been characterized by various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Theoretical calculations using density functional theory (DFT) have been employed to optimize the molecular geometry and to predict vibrational assignments and chemical shifts, which were found to be in good agreement with experimental data . The molecular electrostatic potential (MEP) maps and Mulliken population analysis have been used to confirm hydrogen bonding sites within the molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives has been explored through their interactions with free radicals and their ability to form complexes with various drugs. Quantum chemical calculations have analyzed the chemoselectivity of hydrogen extraction from these compounds in reaction with free radicals . Additionally, these compounds have been used to synthesize carrier polymers that can react with different drugs to form new compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives have been extensively studied. These compounds exhibit significant antioxidant activity, as evidenced by reducing power experiments and DPPH radical scavenging assays . They also demonstrate antidiabetic properties through α-amylase inhibitory effects . In terms of antimalarial activity, they have shown inhibitory potentials against Plasmodium falciparum, with docking studies providing insights into their mechanism of action . Furthermore, some derivatives have been found to possess antihypertensive activity due to a direct relaxant effect on vascular smooth muscle .
Scientific Research Applications
Anticancer and Antiproliferative Properties
- 2-Hydrazinyl-4-methylbenzo[d]thiazole derivatives have demonstrated significant antiproliferative activities against various carcinoma cell lines, including MDA-MB231 and HeLa, indicating their potential use in cancer treatment (Grozav et al., 2014).
- Additional research has found similar compounds exhibiting cytotoxic effects on A2780 and HeLa cell lines, supporting their potential as anticancer agents (Grozav et al., 2017).
Antimicrobial and Antibacterial Applications
- Some 2-Hydrazinyl-4-methylbenzo[d]thiazole derivatives have been identified as potent agents against Gram-positive and Gram-negative bacteria, emphasizing their usefulness in developing new antimicrobial drugs (El-Lateef et al., 2021).
Antifungal and Antiviral Potential
- Specific derivatives of 2-Hydrazinyl-4-methylbenzo[d]thiazole have been found to have significant antifungal properties, particularly against Candida species (Altıntop et al., 2014).
- Research also indicates potential antiviral applications, as some derivatives have shown promising results in docking studies targeting SARS-CoV-2 (COVID-19) (Haroon et al., 2021).
Corrosion Inhibition
- Derivatives of 2-Hydrazinyl-4-methylbenzo[d]thiazole have been studied for their efficacy as corrosion inhibitors for metals, showcasing their application in industrial and materials science (El-Lateef et al., 2021).
Future Directions
properties
IUPAC Name |
(4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-3-2-4-6-7(5)10-8(11-9)12-6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNRVWOUASMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066562 | |
Record name | 2(3H)-Benzothiazolone, 4-methyl-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methylbenzo[d]thiazole | |
CAS RN |
20174-68-9 | |
Record name | 2-Hydrazino-4-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20174-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-hydrazinyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020174689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2-hydrazinyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Benzothiazolone, 4-methyl-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzothiazol-2(3H)-one hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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